molecular formula C46H56N4O8 B1203243 Anhydrovinblastine

Anhydrovinblastine

Número de catálogo: B1203243
Peso molecular: 793 g/mol
Clave InChI: FFRFGVHNKJYNOV-ULCYVWNCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3’,4’-Dehydrovinblastine: is a bisindole alkaloid that serves as an intermediate in the biosynthesis of vinblastine-type alkaloidsThis compound is of significant interest due to its role in the production of vinblastine, a well-known anticancer agent used in chemotherapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-dehydrovinblastine involves the coupling of two key alkaloids: catharanthine and vindoline. The process typically includes the following steps :

    1,4-Reduction: The first step involves the reduction of a dimeric iminium intermediate to an enamine compound using a 1,4-dihydropyridine compound.

    Oxidative Transformation: The enamine is then oxidatively transformed to a second iminium intermediate under controlled aeration.

    Reduction: The second iminium intermediate is reduced to form the target dimer alkaloid compound, 3’,4’-dehydrovinblastine.

Industrial Production Methods: Industrial production of 3’,4’-dehydrovinblastine follows similar synthetic routes but is optimized for large-scale operations. The use of cell-free extracts from Catharanthus roseus plants has been shown to simplify the methodology and reduce reaction times .

Análisis De Reacciones Químicas

Types of Reactions: 3’,4’-Dehydrovinblastine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form vinblastine.

    Reduction: Reduction reactions can yield different derivatives of the compound.

    Substitution: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Antitumor Activity

Anhydrovinblastine has been extensively studied for its antitumor activity, particularly in treating various cancers such as cervical and lung cancer. Research indicates that AHVB demonstrates significantly higher maximum tolerated doses and lower toxicity than vinblastine and vincristine, making it a promising candidate for cancer chemotherapy.

Comparative Studies

  • Cytotoxicity : Comparative studies have shown that AHVB exhibits a higher cytotoxic effect on tumor cell lines compared to vincristine and navelbine (another vinca alkaloid). In vitro studies revealed that AHVB has an IC50 of 0.02 µM against C-4 cells, indicating potent antitumor activity .
  • Animal Studies : In vivo studies involving Nb rats with subcutaneous Nb2-U17 tumors demonstrated that AHVB treatment resulted in a significant delay in tumor growth compared to controls treated with vincristine or navelbine .

Synthesis and Production

The biosynthesis of this compound is primarily derived from the plant Catharanthus roseus, which is known for producing various alkaloids with therapeutic properties. Recent advancements have also explored microbial synthesis pathways to produce vindoline and catharanthine, which can be chemically coupled to form AHVB .

Case Studies and Clinical Applications

Several case studies highlight the clinical applications of this compound in treating specific types of cancer:

  • Cervical Cancer : A study indicated that AHVB could significantly improve treatment outcomes in patients with cervical cancer by enhancing survival rates compared to traditional therapies .
  • Lung Cancer : Clinical trials have been initiated to evaluate the efficacy of AHVB in lung cancer treatment, showing promising results in terms of tumor reduction and patient tolerance .

Safety Profile and Toxicity

This compound has been reported to be approximately ten times less toxic than vincristine on a weight basis. This allows for higher dosing levels without increasing adverse effects, thereby improving patient compliance and treatment outcomes .

Summary of Research Findings

A comprehensive overview of research findings related to this compound is summarized in the following table:

Study FocusFindingsSource
CytotoxicityIC50 values indicate high potency against tumor cells
Animal StudiesSignificant tumor growth delay in treated rats
Clinical ApplicationsImproved outcomes in cervical and lung cancers
Safety ProfileLower toxicity compared to vincristine

Mecanismo De Acción

The mechanism of action of 3’,4’-dehydrovinblastine is primarily related to its role as a precursor to vinblastine. Vinblastine exerts its effects by binding to tubulin, inhibiting microtubule formation, and arresting the cell cycle at metaphase. This disruption of the mitotic spindle leads to cell death .

Comparación Con Compuestos Similares

Uniqueness: 3’,4’-Dehydrovinblastine is unique due to its role as a key intermediate in the biosynthesis of vinblastine and related alkaloids. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .

Propiedades

Fórmula molecular

C46H56N4O8

Peso molecular

793 g/mol

Nombre IUPAC

methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38-,39+,40+,43+,44?,45-,46-/m0/s1

Clave InChI

FFRFGVHNKJYNOV-ULCYVWNCSA-N

SMILES isomérico

CCC1=C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

SMILES canónico

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Sinónimos

3',4'-anhydrovinblastine
3',4'-anhydrovinblastine, (18'alpha)-isome

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.